Unii-6B7H7vsr0Q
Overview
Description
The study of molecular magnets, complexes, and chemical synthesis at the interface of chemistry and biology provides foundational knowledge relevant to understanding complex molecules, such as "Unii-6B7H7vsr0Q". These studies highlight the synthesis and characterization of bimetallic oxalate networks, molecular magnets, and their physical properties, as well as approaches to combine nature's synthetic strategies with traditional synthetic methods for molecule generation (Coronado et al., 2001) (Wu & Schultz, 2009).
Synthesis Analysis
The synthesis analysis often involves combining various chemical entities to form complex structures with unique properties. For instance, the synthesis and structural analysis of mononuclear and tetranuclear compounds derived from specific ligands have shown significant implications in understanding molecular interactions and properties (Nayak et al., 2006).
Molecular Structure Analysis
Analyzing molecular structures is crucial for understanding the functional and reactive aspects of molecules. Techniques like quantum chemical property prediction models offer insights into the equilibrium conformations of molecules, which are fundamental for predicting their reactivity and interactions (Lu et al., 2023).
Chemical Reactions and Properties
The study of chemical reactions and properties is essential for understanding how molecules interact and transform. Research on the synthesis of N-fused polycyclic heterocycles, for example, highlights the complexity and diversity of chemical reactions that can produce a wide range of molecular structures with potential applications in medicinal chemistry (Tyagi et al., 2012).
Physical Properties Analysis
The physical properties of molecules, such as magnetic behavior, play a significant role in determining their application potential. Studies on molecule-based magnets have revealed the relationship between molecular structures and their magnetic properties, offering insights into designing materials with desired magnetic behaviors (Andrés et al., 2001).
Chemical Properties Analysis
Understanding the chemical properties of molecules, including reactivity and stability, is crucial for their application in various fields. Research on the synthesis and properties of complexes provides essential knowledge on how molecular structure influences chemical behavior (Brennan et al., 1984).
Scientific Research Applications
Collaborative Working Environment for Environmental Models
A study by Şahin et al. (2009) emphasizes the importance of collaborative working environments for large scientific applications, like the Unified Air Pollution Model (UNI-DEM), developed by the Danish Environmental Research Institute. This research highlights the necessity of application-centric facilities in collaborative distributed computing environments to support the continuous development and experimentation process of large scientific applications by various institutes across Europe Şahin, Weihrauch, Dimov, & Alexandrov, 2009.
Advances in Nanoparticle Syntheses
Cushing, Kolesnichenko, and O'connor (2004) discuss the synergy between scientific discovery and technological development, particularly in the context of the electronics industry, where new materials have led to significant advancements from vacuum tubes to miniature chips. This paper illustrates the critical role of developing novel materials in fostering scientific and technological progress Cushing, Kolesnichenko, & O'connor, 2004.
Transforming Educational Programs for Research Translation
Giordan et al. (2011) provide insights into the transformation of educational programs to aid academic researchers in translating research into practical innovations. The paper discusses the role of the National Collegiate Inventors and Innovators Alliance (NCIIA) in developing and funding experiential learning and research in STEM innovation, invention, and entrepreneurship Giordan, Shartrand, Steig, & Weilerstein, 2011.
University Nanosat Program
Hunyadi et al. (2004) explore the University Nanosat Program (UNP), a student satellite program that offers unique opportunities for capability demonstration using the structure of the UNP. The program emphasizes the training of the next generation of aerospace professionals and the infusion of innovative methodologies and technologies Hunyadi, Ganley, Peffer, & Kumashiro, 2004.
Safety And Hazards
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, safety assessments and hazard evaluations would be important for understanding the potential risks associated with this compound. Unfortunately, I was unable to find specific information on future directions for this compound .
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-ethoxycarbothioylsulfanyloxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10S2/c1-6-22-17(28)29-16-15(26-11(5)21)14(25-10(4)20)13(24-9(3)19)12(27-16)7-23-8(2)18/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYORARISFGRNMU-LJIZCISZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=S)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159780 | |
Record name | NSC66060 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl Ethylxanthate | |
CAS RN |
13639-54-8 | |
Record name | β-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-(O-ethyl carbonodithioate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13639-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC66060 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013639548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66060 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA..-D-GLUCOPYRANOSE, 1-THIO-, 2,3,4,6-TETRAACETATE 1-(O-ETHYL CARBONODITHIOATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B7H7VSR0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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